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Compound of Interest

Compound Name:
3-(Benzyloxy)-4-bromobenzoic

acid

CAS No.: 17054-27-2

Cat. No.: B097236 Get Quote

Executive Summary
3-(Benzyloxy)-4-bromobenzoic acid is a versatile tris-functionalized aromatic scaffold

essential in modern medicinal chemistry. Its structure integrates three distinct reactive handles:

a carboxylic acid for amide/ester formation, an aryl bromide for transition-metal-catalyzed

cross-coupling, and a benzyloxy group serving either as a robust protecting group or a

hydrophobic pharmacophore. This "Triad of Reactivity" makes it a privileged intermediate for

synthesizing kinase inhibitors, GPCR ligands, and complex heterocycles where orthogonal

functionalization is required.
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Property Data

IUPAC Name 3-(Benzyloxy)-4-bromobenzoic acid

CAS Number 17054-27-2

Molecular Formula C₁₄H₁₁BrO₃

Molecular Weight 307.14 g/mol

Appearance White to off-white crystalline solid

Melting Point 188–192 °C (Typical range)

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calc.) ~4.0 (Carboxylic acid)

Synthetic Framework
The synthesis of 3-(benzyloxy)-4-bromobenzoic acid typically proceeds via the regioselective

functionalization of a benzoic acid core. The most robust route involves the O-benzylation of

the commercially available precursor, 3-hydroxy-4-bromobenzoic acid.

Retrosynthetic Analysis
The target molecule can be disconnected at the benzyl ether linkage, revealing benzyl bromide

and 3-hydroxy-4-bromobenzoic acid as the primary synthons. The hydroxy-bromo precursor

itself can be derived from 3-hydroxybenzoic acid (via bromination) or 4-amino-3-

hydroxybenzoic acid (via Sandmeyer reaction), though commercial sourcing is standard for

efficiency.

Synthesis Workflow (Diagram)

3-Hydroxy-4-bromobenzoic acid
(CAS: 14348-38-0)

Benzyl Bromide (BnBr)
K2CO3, DMF, 60°C

Step 1: Alkylation

Benzyl 3-(benzyloxy)-4-bromobenzoate
(Bis-benzylated byproduct)Over-alkylation

3-(Benzyloxy)-4-bromobenzoic acid
(Target)

Major Path (Controlled Eq.)

LiOH / THF:H2O
Selective Hydrolysis

Step 2: Recovery
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Figure 1: Synthetic pathway for 3-(benzyloxy)-4-bromobenzoic acid. Direct mono-alkylation

is possible with controlled stoichiometry, but bis-alkylation (ester formation) often requires a

subsequent hydrolysis step.

Detailed Experimental Protocols
Protocol A: Selective O-Benzylation
This protocol is designed to maximize the yield of the ether-acid while minimizing ester

formation (over-alkylation).

Reagents:

3-Hydroxy-4-bromobenzoic acid (1.0 equiv)

Benzyl bromide (BnBr) (1.1 equiv)

Potassium carbonate (K₂CO₃) (2.5 equiv)

Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 3-hydroxy-4-bromobenzoic acid (e.g., 10

mmol) and anhydrous DMF (5 mL/mmol).

Base Addition: Add K₂CO₃ (25 mmol) in a single portion. Stir at room temperature for 15

minutes to generate the phenoxide/carboxylate dianion.

Alkylation: Add Benzyl bromide (11 mmol) dropwise via syringe.

Critical Control: To favor ether formation over ester formation, maintain the reaction at

room temperature initially. If conversion is slow, heat to 50°C. The carboxylate is less

nucleophilic than the phenoxide in polar aprotic solvents, but esterification can still occur.

Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
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Note: If the bis-benzylated product (ester-ether) is observed, proceed to Step 5

(Hydrolysis). If exclusively the ether-acid is formed (rare without strict control), proceed to

Step 6.

Hydrolysis (If Ester Formed):

Add LiOH (2.0 equiv) and water (equal volume to DMF) directly to the reaction mixture.

Stir at 60°C for 2 hours. This selectively cleaves the benzyl ester while leaving the benzyl

ether intact.

Workup:

Dilute with water and acidify to pH ~3 with 1M HCl.

Extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

¹H NMR (DMSO-d₆): δ 5.25 (s, 2H, Ph-CH₂-O), 7.30-7.50 (m, 5H, Bn-Ar), 7.60-7.80 (m, 3H,

Core Ar), 13.1 (br s, 1H, COOH).

LC-MS: [M-H]⁻ peak at 305/307 (Br isotope pattern).

Reactivity & Functionalization Strategies
The utility of 3-(benzyloxy)-4-bromobenzoic acid lies in its orthogonal reactivity. The three

functional groups allow for sequential modification without cross-interference.

The "Triad of Reactivity"
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Functional Group Reactivity Profile Strategic Application

Carboxylic Acid (-COOH) Nucleophilic acyl substitution

Amide coupling (EDC/HOBt),

Esterification, Curtius

Rearrangement (to aniline).

Aryl Bromide (-Br) Electrophile for Pd-catalysis

Suzuki-Miyaura (C-C),

Buchwald-Hartwig (C-N),

Sonogashira (C-C).

Benzyl Ether (-OBn) Masked Phenol

Protecting group (cleaved by

H₂/Pd-C or BBr₃) or

hydrophobic interaction site.

Functionalization Workflow (Diagram)

3-(Benzyloxy)-4-bromobenzoic acid

Suzuki Coupling
(Ar-B(OH)2, Pd(PPh3)4)

Site: Br

Amide Coupling
(R-NH2, HATU, DIPEA)

Site: COOH

Hydrogenolysis
(H2, Pd/C)

Site: OBn

Biaryl Derivative
(Core Scaffold Extension)

Amide Derivative
(Drug Delivery/Binding)

3-Hydroxy-4-bromobenzoic acid
(Deprotection)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways utilizing the orthogonal handles of the scaffold.

Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 3,4-disubstituted benzoic acid motif is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR).

The benzyloxy group often mimics the hydrophobic pocket interactions of ATP, while the
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bromide allows for the attachment of solubilizing groups or heteroaryl hinges via Suzuki

coupling.

Case Study Logic: In the development of EGFR inhibitors, the 3-position often tolerates

bulky ethers (like benzyloxy or fluoro-benzyloxy) to occupy the hydrophobic region near the

gatekeeper residue. The 4-position is then coupled to an aniline or heterocycle to engage the

hinge region.

GPCR Ligands
For G-Protein Coupled Receptors, the carboxylic acid moiety is frequently converted to a

bioisostere (e.g., tetrazole, oxadiazole) or an amide to form hydrogen bonds with receptor

residues (e.g., Lysine or Arginine). The benzyl group provides necessary lipophilicity to cross

the blood-brain barrier (BBB) or penetrate lipid membranes.

Fragment-Based Drug Discovery (FBDD)
This compound serves as an ideal "elaborated fragment."

Grow: Use the acid to attach a linker.

Link: Use the bromide to attach a second fragment.

Optimize: Vary the benzyl ether (e.g., to 3-methoxy, 3-phenoxy) in late-stage optimization to

tune metabolic stability and potency.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield in Benzylation
Formation of Benzyl Ester (Bis-

alkylation)

Use strictly 1.1 equiv of BnBr.

If ester forms, perform in situ

hydrolysis with LiOH/MeOH.

Incomplete Suzuki Coupling
Steric hindrance from ortho-

benzyloxy group

Switch to active catalysts like

Pd(dppf)Cl₂ or XPhos Pd G2.

Increase temperature to

100°C.

Debenzylation during Coupling
Lewis acidic conditions or high

H₂ pressure

Avoid Lewis acids (BBr₃, AlCl₃)

if the benzyl group is intended

to remain. Use mild bases

(K₃PO₄).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fluorochem.co.uk [fluorochem.co.uk]

To cite this document: BenchChem. [Comprehensive Guide to 3-(Benzyloxy)-4-
bromobenzoic Acid: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b097236#3-benzyloxy-4-
bromobenzoic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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